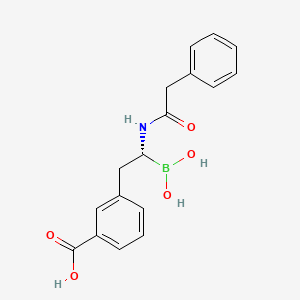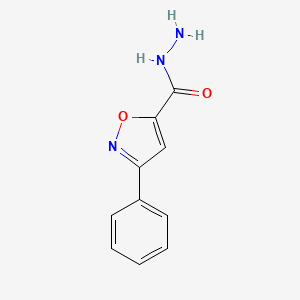
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde is an organic compound with the molecular formula C27H18O9 It is characterized by three benzaldehyde groups attached to a central benzene ring through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde typically involves the reaction of 1,3,5-trihydroxybenzene with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkages, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid.
Reduction: 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tri(benzyl alcohol).
Substitution: Various substituted derivatives depending on the specific electrophile used.
Applications De Recherche Scientifique
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde exerts its effects is primarily through its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases or thioacetals. The aromatic rings can participate in π-π interactions and hydrogen bonding, contributing to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde: Similar structure but with ethynyl linkages instead of ether linkages.
4,4’,4’'-(Benzene-1,3,5-triyltris(methylene))tribenzaldehyde: Similar structure but with methylene linkages instead of ether linkages.
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde is unique due to its ether linkages, which provide distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
1071141-47-3 |
|---|---|
Formule moléculaire |
C27H18O6 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
4-[3,5-bis(4-formylphenoxy)phenoxy]benzaldehyde |
InChI |
InChI=1S/C27H18O6/c28-16-19-1-7-22(8-2-19)31-25-13-26(32-23-9-3-20(17-29)4-10-23)15-27(14-25)33-24-11-5-21(18-30)6-12-24/h1-18H |
Clé InChI |
CDLRYKNOTAJXLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


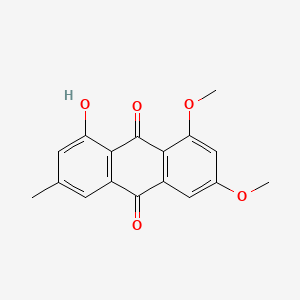
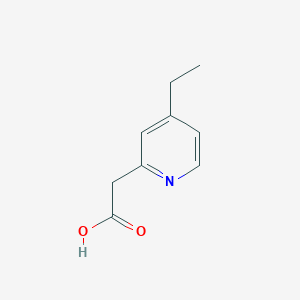

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
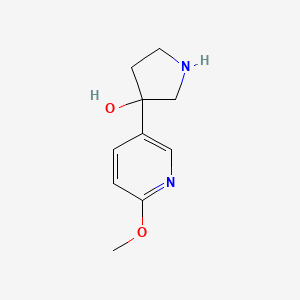
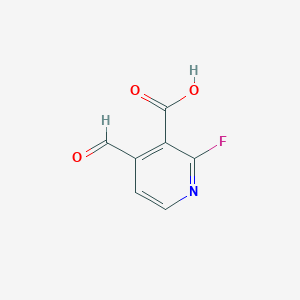
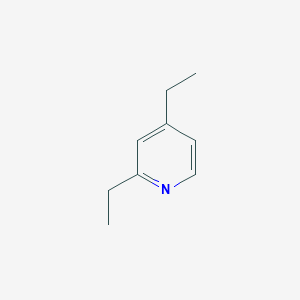

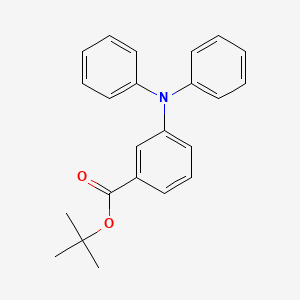
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
